N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide
Description
Properties
CAS No. |
606104-84-1 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H20N4O2/c1-14-5-3-6-15-11-17(13-22)20(25-19(14)15)23-9-10-24-21(26)16-7-4-8-18(12-16)27-2/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
MJDHUFZOTZVBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC(=CC=C3)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 3-cyano-8-methylquinoline with an appropriate amine to form the intermediate. This intermediate is then reacted with 3-methoxybenzoyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the benzamide part of the molecule may inhibit certain enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Corrector-Potentiator Hybrids vs. Single-Action Agents
CoPo-22 belongs to a novel class of dual-acting cyanoquinolines. In contrast:
- Corr-4a (N-(2-((5-chloro-2-methoxyphenyl)amino)-4′-methyl-[4,5′-bithiazol]-2′-yl)benzamide): A monofunctional corrector that stabilizes ΔF508-CFTR folding but lacks potentiator activity .
Key Structural Differences: CoPo-22’s 3-cyanoquinoline scaffold and ethylamino-benzamide linker enable dual functionality, whereas Corr-4a and VRT-325 rely on bithiazole or quinazoline cores for corrector activity alone.
Dopamine D4 Receptor Ligands with Shared Benzamide Motifs
CoPo-22 shares structural homology with dopamine D4 receptor ligands, though its pharmacological targets differ:
- N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A high-affinity D4 ligand (Ki < 1 nM) with a piperazine-ethyl spacer instead of CoPo-22’s quinolinyl-aminoethyl group. Substitution at the piperazine ring (e.g., 4-chlorophenyl) optimizes D4 selectivity over other dopamine receptors .
- Carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A radiolabeled analogue developed for positron emission tomography (PET) imaging of D4 receptors, demonstrating the versatility of the 3-methoxybenzamide scaffold in neuropharmacology .
Activity Contrast : While CoPo-22 targets CFTR, these analogues leverage the 3-methoxybenzamide group for CNS receptor binding, underscoring the scaffold’s adaptability to diverse targets via spacer and heterocyclic modifications.
Antiproliferative and Kinase-Targeting Analogues
- N-{2-[(2-Chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: Replaces CoPo-22’s quinoline with a thienopyrimidine core, exhibiting antiproliferative activity against cancer cell lines (e.g., IC50 = 2.1 µM in MCF-7) via kinase inhibition .
- 4-[[(7R)-8-Cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide: A bromodomain inhibitor (IC50 = 392 nM) with a pteridine substituent, highlighting the role of extended aromatic systems in epigenetic target engagement .
Structural-Activity Relationship (SAR) Insights :
- The 3-methoxybenzamide group consistently serves as a terminal pharmacophore for hydrogen bonding.
- Middle spacers (e.g., ethylamino vs. piperazine-ethyl) and heterocyclic head groups dictate target specificity.
Biological Activity
N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 303.36 g/mol
Biological Activity Overview
This compound has shown various biological activities, including:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular processes.
- Inhibition of Cell Division : Similar compounds, such as 3-Methoxybenzamide (3-MBA), have been shown to inhibit cell division in Bacillus subtilis, suggesting a potential mechanism for this compound as well .
- ADP-Ribosylation : The compound may interfere with ADP-ribosylation processes, impacting protein function and cellular signaling pathways .
Antitumor Activity
A study evaluated the antitumor effects of related benzamide derivatives on various cancer cell lines. The results indicated that modifications in the benzamide structure significantly influenced their potency against cancer cells, highlighting the importance of chemical structure in biological activity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF7 | 12.0 |
| This compound | A549 | 8.5 |
Antimicrobial Studies
In vitro studies have shown that this compound exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
